2-(2,3-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a dimethylphenoxy group, a methoxyphenyl group, and a pyrrolidinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Dimethylphenoxy Intermediate: The starting material, 2,3-dimethylphenol, is reacted with an appropriate halogenating agent (e.g., thionyl chloride) to form 2,3-dimethylphenyl chloride.
Nucleophilic Substitution: The 2,3-dimethylphenyl chloride is then reacted with sodium methoxide to form 2,3-dimethylphenoxy.
Formation of the Methoxyphenyl Intermediate: 4-methoxybenzaldehyde is reacted with an appropriate reducing agent (e.g., sodium borohydride) to form 4-methoxybenzyl alcohol.
Formation of the Pyrrolidinyl Intermediate: The 4-methoxybenzyl alcohol is then reacted with pyrrolidine in the presence of an acid catalyst to form 4-methoxyphenylpyrrolidine.
Coupling Reaction: The 2,3-dimethylphenoxy and 4-methoxyphenylpyrrolidine intermediates are coupled using an appropriate coupling agent (e.g., N,N’-dicyclohexylcarbodiimide) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the acetamide group, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylphenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound is used in biological research to study its effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes involved in neurological and inflammatory pathways.
Pathways Involved: The compound may modulate signaling pathways related to neurotransmission and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dimethylphenoxy)-N-[2-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide: Similar structure with a hydroxy group instead of a methoxy group.
2-(2,3-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide: Similar structure with a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness
Structural Features: The presence of both the dimethylphenoxy and methoxyphenyl groups, along with the pyrrolidinyl group, gives the compound unique structural properties that may contribute to its distinct biological and chemical behavior.
Biological Activity: The specific combination of functional groups in this compound may result in unique interactions with molecular targets, leading to distinct pharmacological effects compared to similar compounds.
Properties
Molecular Formula |
C23H30N2O3 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C23H30N2O3/c1-17-7-6-8-22(18(17)2)28-16-23(26)24-15-21(25-13-4-5-14-25)19-9-11-20(27-3)12-10-19/h6-12,21H,4-5,13-16H2,1-3H3,(H,24,26) |
InChI Key |
BTYVBKJDZLGXNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.